molecular formula C10H13NO3 B1265372 O-Benzyl-DL-serine CAS No. 5445-44-3

O-Benzyl-DL-serine

Cat. No. B1265372
CAS RN: 5445-44-3
M. Wt: 195.21 g/mol
InChI Key: IDGQXGPQOGUGIX-UHFFFAOYSA-N
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Description

O-Benzyl-DL-serine (OBS) is a synthetic derivative of the naturally occurring amino acid, serine. OBS has been used in a variety of scientific applications due to its unique properties, such as its ability to act as a chiral catalyst, its low toxicity, and its low cost. OBS has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Peptide Synthesis

O-Benzyl-DL-serine has been utilized in peptide synthesis, serving as a starting material. The enzymatic resolution of N-acetyl derivative with Takadiastase led to the preparation of optically active O-Benzyl-L-serine, further used in the synthesis of various peptides like DL-Seryl-glycine and DL-seryl-L-leucine (OkawaKenzi, 1956).

Polymer Synthesis

This compound has been instrumental in the synthesis of polymers. It has been involved in the preparation of polymers containing O-tert-butyl-L-serine, O-tert-butyl-DL-serine, L-serine, and DL-serine. These polymers were synthesized using N-benzyloxycarbonyl-serine benzyl ester, leading to the creation of homopolymers and block copolymers of various types (N. Tooney & G. Fasman, 1968).

Drug Delivery and Tissue Engineering

This compound is used in the field of drug delivery and tissue engineering. Its derivatives, such as O-benzyl-L-serine carboxyanhydrides, have been synthesized and utilized for the preparation of degradable, water-soluble poly(α-hydroxy acids). These compounds, with pendant hydroxyl groups, show excellent cell compatibility, suggesting their potential use in constructing drug delivery systems and hydrogel scaffolds for tissue engineering applications (Yanbing Lu et al., 2012).

Optical Studies

Research on this compound includes optical rotatory dispersion and infrared studies, especially of its polymer forms like Poly-O-benzyl-L-serine. These studies focus on understanding the conformational structures of the polymer in various solvents and their transition from β-structures to random coil form (E. Bradbury et al., 1962).

Enzyme Interactions

This compound is also significant in studies related to enzyme interactions. For instance, it has been used to understand the mechanism of benzylpenicilloyl-enzyme complex formation and breakdown in Streptomyces strain R61, offering insights into the enzyme's nucleophilic attack mechanisms (A. Marquet et al., 1979).

Safety and Hazards

O-Benzyl-DL-serine should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment .

Future Directions

O-Benzyl-DL-serine is a useful reagent in peptide synthesis . It is expected to continue to be used in this capacity, contributing to the development of new peptides for research and therapeutic applications.

Biochemical Analysis

Biochemical Properties

O-Benzyl-DL-serine plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with several enzymes and proteins, including serine hydroxymethyltransferase and serine racemase. These interactions are crucial for the synthesis and modification of peptides and proteins. This compound acts as a substrate for these enzymes, facilitating the transfer of functional groups and the formation of peptide bonds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of cells by modulating the activity of serine-dependent enzymes. Additionally, this compound can impact cell signaling pathways by altering the levels of serine and its derivatives, which are essential for the synthesis of nucleotides and other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to the active sites of serine hydroxymethyltransferase and serine racemase, leading to the formation of enzyme-substrate complexes. This binding results in the transfer of functional groups and the synthesis of peptides. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including the continuous modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote the synthesis of peptides. At high doses, this compound may exhibit toxic effects, including the inhibition of enzyme activity and disruption of cellular metabolism. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the serine synthesis pathway and one-carbon metabolism. It interacts with enzymes such as serine hydroxymethyltransferase and methylenetetrahydrofolate dehydrogenase, which are essential for the synthesis of nucleotides and other biomolecules. This compound can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. This compound can accumulate in certain cellular compartments, influencing its activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its subcellular localization is directed by specific targeting signals and post-translational modifications. These modifications ensure that this compound reaches its intended site of action, where it can interact with enzymes and proteins to exert its biochemical effects .

properties

IUPAC Name

2-amino-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGQXGPQOGUGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5445-44-3
Record name O-(Phenylmethyl)serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5445-44-3
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Record name 3-Benzyloxy-DL-alanine
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Record name 5445-44-3
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Record name 3-benzyloxy-DL-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of O-Benzyl-DL-serine in peptide synthesis?

A1: this compound serves as a protected form of serine, a naturally occurring amino acid. The benzyl group masks the reactivity of the hydroxyl group on serine, allowing for controlled peptide bond formation during synthesis [, ].

Q2: Can you give an example of how this compound has been specifically utilized in peptide synthesis?

A2: Researchers successfully synthesized L-seryl-L-histidine and L-seryl-L-histidyl-L-leucine peptides using this compound as a starting material. The benzyl protecting group was later removed using specific conditions to yield the desired peptides [].

Q3: Are there any challenges associated with using this compound in peptide synthesis?

A3: Yes, removing the benzyl protecting group from this compound derivatives requires careful consideration of the solvent used. For instance, using dioxane instead of glacial acetic acid proved crucial for successful deprotection in one study []. This highlights the importance of optimizing reaction conditions for different peptide sequences.

Q4: Beyond peptide synthesis, has this compound been explored for other applications?

A4: Yes, this compound has been incorporated into copolymers. For example, a water-soluble amphoteric polypeptide was synthesized using this compound and γ-benzyl L-glutamate. This copolymer exhibited interesting properties, including water solubility dependent on serine content and pH-dependent viscosity and optical rotation, making it potentially relevant for various applications [].

Q5: Are there efficient methods available for obtaining enantiomerically pure O-benzyl-L-serine?

A5: Yes, researchers have developed improved methods for obtaining O-benzyl-L-serine. One approach utilized enzymatic resolution of N-acetyl-O-benzyl-DL-serine with Takadiastase, achieving a 78% yield of the desired enantiomer []. Another study demonstrated the separation of partially resolved N-formyl-O-benzyl-DL-serine enantiomers using selective solubilization, offering a cost-effective route to O-benzyl-L-serine [].

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